

Comparative Guide: Structure-Activity Relationship (SAR) of Imidazole-Azetidine Derivatives

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate</i> |
| CAS No.: | 1234710-02-1 |
| Cat. No.: | B1374853 |

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Executive Summary: The "Rigid-Linker" Strategy

In the optimization of heterocyclic pharmacophores, the Imidazole-Azetidine scaffold represents a strategic fusion of a versatile "head" group (imidazole) with a rigid, metabolically distinct "linker" (azetidine). While imidazole derivatives are ubiquitous in medicinal chemistry—ranging from histamine antagonists to antifungal azoles—the incorporation of the four-membered azetidine ring offers a unique solution to the "flexible linker" problem.

By replacing traditional piperidine or pyrrolidine spacers with azetidine, researchers can significantly alter the Vectorial Alignment of substituents and reduce Lipophilicity (LogD), thereby improving the metabolic stability and CNS safety profiles of candidate drugs.

This guide analyzes the Structure-Activity Relationship (SAR) of these hybrids across two primary therapeutic axes:

- Anti-Tubercular Agents: Nitro-furoyl-azetidine-imidazoles as next-generation DprE1/Ddn-activated prodrugs.
- Histamine Receptor Modulators: Azetidine as a bioisostere for piperidine in H3/H4 receptor antagonists.

Therapeutic Axis I: Anti-Tubercular Agents[1]

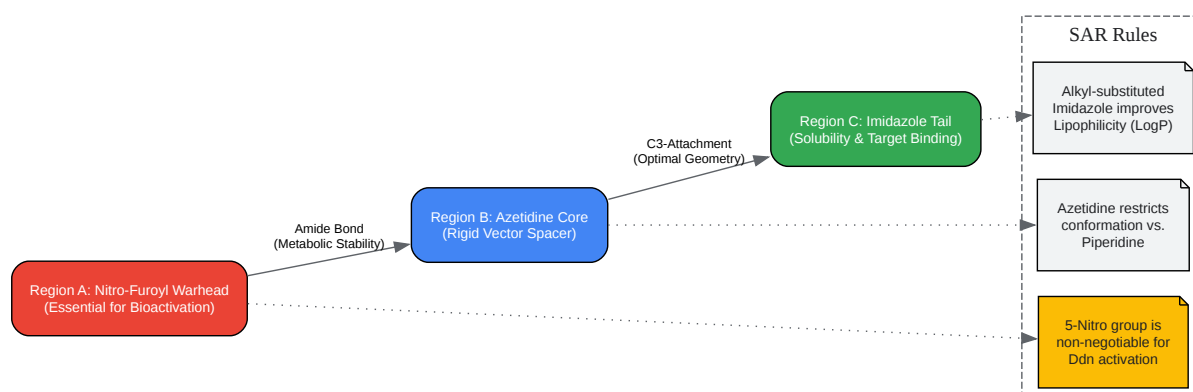
The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has necessitated the development of novel scaffolds. The Nitro-Furoyl-Azetidine-Imidazole class functions similarly to Pretomanid and Delamanid but utilizes the azetidine ring to rigidly position the warhead.

Mechanism of Action

These derivatives function as prodrugs. The nitro-furoyl moiety is activated by the deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis. This activation generates reactive nitrogen species (RNS) that poison the respiratory complex and inhibit mycolic acid biosynthesis, often via DprE1 inhibition.

SAR Analysis: The "Warhead-Linker-Tail" Model

The efficacy of these molecules relies on a strict tripartite architecture.



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Figure 1: Tripartite SAR model of Nitro-Furoyl-Azetidine-Imidazole antimycobacterials.

Comparative Performance Data

The following table compares a representative Azetidine-Imidazole hybrid (Compound 2) against standard-of-care agents.

| Compound Class | Representative Agent | Target | MIC ($\mu\text{g/mL}$) vs M. tb H37Rv | Efficacy vs MDR Strains |
|----------------------|----------------------|-----------------|---|---------------------------------|
| Azetidine-Imidazole | Compound 2* | Ddn / DprE1 | 1.6 | High (Lack of cross-resistance) |
| Isonicotinic Acid | Isoniazid (INH) | InhA | 0.02 - 0.2 | Low (High resistance rates) |
| Nitroimidazo-oxazine | Pretomanid (PA-824) | Ddn / Cell Wall | 0.06 - 0.25 | High |
| Rifamycin | Rifampicin | RNA Polymerase | 0.05 - 0.5 | Low (High resistance rates) |

*Compound 2: 5-methyl-2-[1-(5-nitro-2-furoyl)azetidino-3-yl]-1-propyl-1H-imidazole [1].

Key Insight: While the MIC of the Azetidine derivative (1.6 $\mu\text{g/mL}$) is higher than INH, its value lies in its novel scaffold. The azetidine ring presents a different steric profile than the six-membered rings in Pretomanid, potentially bypassing specific efflux pumps or resistance mutations affecting older nitroimidazoles.

Therapeutic Axis II: Histamine Receptor Antagonists (H3/H4)[2]

In the development of H3/H4 receptor antagonists, the imidazole ring often serves as the primary pharmacophore (mimicking histamine). However, the linker connecting this head to the "tail" region is critical for selectivity.

The "Piperidine Contraction" Strategy

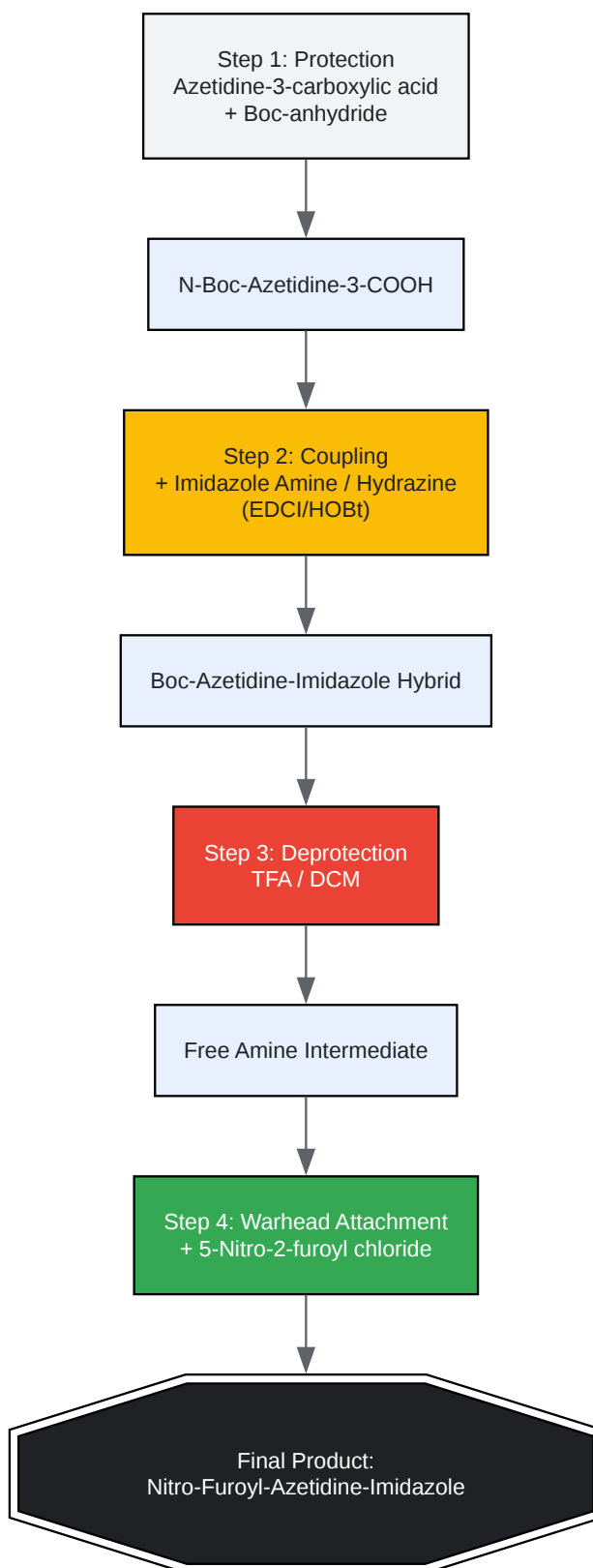
Standard H3 antagonists often use a piperidine linker. Replacing this with azetidine ("ring contraction") yields two benefits:

- **Reduced Basicity:** The pKa of the azetidine nitrogen is generally lower than piperidine, reducing the risk of phospholipidosis.

- Lower Lipophilicity: Azetidine is less lipophilic than piperidine/pyrrolidine, which helps in designing CNS-sparing H3 antagonists (for peripheral indications) or fine-tuning blood-brain barrier penetration.

Synthesis Workflow: Azetidine-Imidazole Coupling

The synthesis of these derivatives requires careful orchestration to prevent ring opening of the strained azetidine.



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Figure 2: Synthetic route for functionalizing the azetidine core with imidazole and warhead moieties.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol: Synthesis of 5-methyl-2-[1-(5-nitro-2-furoyl)azetidin-3-yl]-1-propyl-1H-imidazole

Rationale: This protocol uses acid chloride coupling for the warhead to ensure high yield, followed by a mild workup to preserve the azetidine ring.

- Reagents: 1-propyl-2-(azetidin-3-yl)-5-methylimidazole intermediate (1.0 eq), 5-nitro-2-furoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).
- Procedure:
 - Dissolve the azetidine-imidazole intermediate in anhydrous DCM under Nitrogen atmosphere at 0°C.
 - Add TEA dropwise to scavenge HCl generated during coupling.
 - Slowly add 5-nitro-2-furoyl chloride (dissolved in DCM) over 15 minutes. Control: Maintain $T < 5^{\circ}\text{C}$ to prevent side reactions.
 - Stir at room temperature for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
 - Quench: Add saturated NaHCO_3 solution. Extract with DCM (3x).
 - Purification: Silica gel column chromatography.
- Validation: ^1H NMR must show characteristic azetidine protons (multiplets at δ 4.0–4.5 ppm) and the absence of the acid chloride peak.

Protocol: Microplate Alamar Blue Assay (MABA) for Anti-TB Activity

Rationale: MABA is a colorimetric assay providing a binary readout (Blue = No Growth, Pink = Growth), minimizing observer bias.

- Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).
- Controls:
 - Positive Control: Isoniazid (Start at 1.0 µg/mL, serial dilution).
 - Negative Control: DMSO (Vehicle).
 - Sterility Control: Media only.
- Workflow:
 - Inoculate 96-well plates with 100 µL of M. tb culture (10^5 CFU/mL) in 7H9 broth.
 - Add test compounds (dissolved in DMSO) in serial 2-fold dilutions (Range: 100 µg/mL to 0.1 µg/mL).
 - Incubate at 37°C for 7 days.
 - Add 20 µL Alamar Blue reagent and 12 µL 10% Tween 80.
 - Incubate for 24 hours.
 - Readout: Visual determination of MIC (lowest concentration preventing color change from Blue to Pink).

References

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